
2,2'-(1,4,10-Trioxa-7,13-diazacyclopentadecane-7,13-diyl)diethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-(1,4,10-Trioxa-7,13-diazacyclopentadecane-7,13-diyl)diethanol is a complex organic compound known for its unique structure and versatile applications. This compound features a 15-membered ring containing oxygen and nitrogen atoms, making it a member of the crown ether family. Its structure allows it to form stable complexes with various metal ions, which is particularly useful in chemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(1,4,10-Trioxa-7,13-diazacyclopentadecane-7,13-diyl)diethanol typically involves the reaction of diethanolamine with a suitable dihalide under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the nitrogen atoms in diethanolamine attack the carbon atoms in the dihalide, forming the desired ring structure.
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. The product is then purified using techniques such as distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-(1,4,10-Trioxa-7,13-diazacyclopentadecane-7,13-diyl)diethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form simpler amines and alcohols.
Substitution: The nitrogen atoms can participate in substitution reactions, forming new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can produce a variety of halogenated derivatives.
Applications De Recherche Scientifique
2,2’-(1,4,10-Trioxa-7,13-diazacyclopentadecane-7,13-diyl)diethanol has numerous applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form stable complexes with metal ions.
Biology: Employed in the study of enzyme mechanisms and as a model compound for biological systems.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form complexes with metal ions.
Industry: Utilized in the synthesis of polymers and as a stabilizer in various chemical processes.
Mécanisme D'action
The mechanism of action of 2,2’-(1,4,10-Trioxa-7,13-diazacyclopentadecane-7,13-diyl)diethanol involves its ability to form stable complexes with metal ions. The nitrogen and oxygen atoms in the ring structure coordinate with metal ions, stabilizing them and facilitating various chemical reactions. This property is particularly useful in catalysis and in the stabilization of reactive intermediates.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4,10-Trioxa-7,13-diazacyclopentadecane: Similar structure but lacks the diethanol groups.
1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane: Contains an additional oxygen atom in the ring structure.
4,7,10-Trioxa-1,13-tridecanediamine: A smaller ring structure with similar functional groups.
Uniqueness
2,2’-(1,4,10-Trioxa-7,13-diazacyclopentadecane-7,13-diyl)diethanol is unique due to its specific ring size and the presence of diethanol groups, which enhance its ability to form stable complexes with metal ions. This makes it particularly useful in applications requiring strong and stable metal-ligand interactions.
Propriétés
Formule moléculaire |
C14H30N2O5 |
|---|---|
Poids moléculaire |
306.40 g/mol |
Nom IUPAC |
2-[13-(2-hydroxyethyl)-1,4,10-trioxa-7,13-diazacyclopentadec-7-yl]ethanol |
InChI |
InChI=1S/C14H30N2O5/c17-7-1-15-3-9-19-10-4-16(2-8-18)6-12-21-14-13-20-11-5-15/h17-18H,1-14H2 |
Clé InChI |
QMZSCQQFTKVCSQ-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN(CCOCCOCCN1CCO)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4-dibromo-6-{(E)-[(1-{[(E)-(4-methoxyphenyl)methylidene]amino}-4-phenyl-1H-imidazol-2-yl)imino]methyl}phenol](/img/structure/B11711707.png)
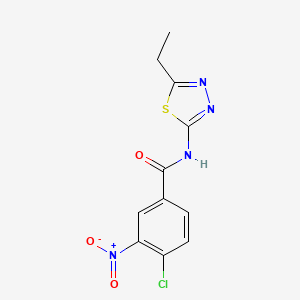
![2-(4-Chlorophenyl)-5-[4-(4-pentylcyclohexyl)phenyl]-1,3,4-oxadiazole](/img/structure/B11711717.png)
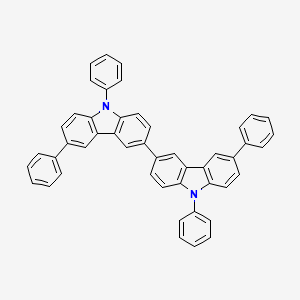
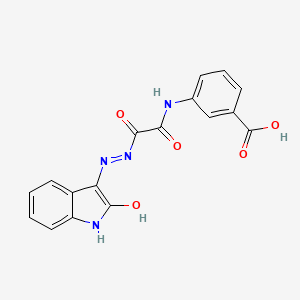
![4-methyl-N-[1-oxo-1-(1,4,7-trioxa-10-azacyclododecan-10-yl)propan-2-yl]benzenesulfonamide](/img/structure/B11711730.png)
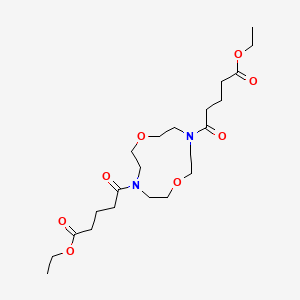
![3-methyl-N-{2,2,2-trichloro-1-[(3-nitrophenyl)amino]ethyl}benzamide](/img/structure/B11711753.png)
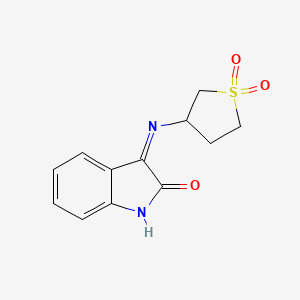
![3-(3-fluorophenyl)-2-[(2E)-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-3-oxopropanenitrile](/img/structure/B11711761.png)
![N'-[(3Z)-7-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-[2,4-dibromo-3-methyl-6-(propan-2-yl)phenoxy]acetohydrazide](/img/structure/B11711764.png)
![7-[(4-methylphenyl)amino]-8H-naphtho[2,3-a]phenothiazine-8,13(14H)-dione](/img/structure/B11711772.png)
![2-Methyl-N'-[(1E)-phenylmethylidene]benzohydrazide](/img/structure/B11711776.png)
![2-[(E)-2-(4-Chloro-phenyl)-vinyl]-5-nitro-1H-benzoimidazole](/img/structure/B11711782.png)
